Prostaglandin E2

EP1 receptor pharmacology radioligand binding prostanoid affinity ranking

Prostaglandin E2 (PGE2, Dinoprostone, CAS 363-24-6) is the primary endogenous ligand for the EP family of prostanoid G protein-coupled receptors (EP1, EP2, EP3, EP4), mediating diverse physiological processes including smooth muscle contraction, inflammation, and stem cell homeostasis. Unlike the substituted analogs 16,16-dimethyl-PGE2 (CAS 39746-25-3) or PGE2 ethanolamide (CAS 194935-38-1), unmodified PGE2 exhibits the natural ligand's full pharmacologic profile at all four EP receptor subtypes with physiologically relevant affinities (Ki values ranging from 1–25 nM) and serves as the reference standard for EP receptor signaling studies.

Molecular Formula C20H32O5
Molecular Weight 352.5 g/mol
CAS No. 22230-04-2
Cat. No. B10761402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProstaglandin E2
CAS22230-04-2
Molecular FormulaC20H32O5
Molecular Weight352.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O
InChIInChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,19+/m0/s1
InChIKeyXEYBRNLFEZDVAW-ARSRFYASSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prostaglandin E2 (Dinoprostone; CAS 363-24-6) Baseline Characterization for Scientific Procurement and Research Use


Prostaglandin E2 (PGE2, Dinoprostone, CAS 363-24-6) is the primary endogenous ligand for the EP family of prostanoid G protein-coupled receptors (EP1, EP2, EP3, EP4), mediating diverse physiological processes including smooth muscle contraction, inflammation, and stem cell homeostasis [1]. Unlike the substituted analogs 16,16-dimethyl-PGE2 (CAS 39746-25-3) or PGE2 ethanolamide (CAS 194935-38-1), unmodified PGE2 exhibits the natural ligand's full pharmacologic profile at all four EP receptor subtypes with physiologically relevant affinities (Ki values ranging from 1–25 nM) and serves as the reference standard for EP receptor signaling studies [2].

Why In-Class Prostaglandin Analogs Cannot Be Interchanged for Prostaglandin E2 (Dinoprostone) in Research and Clinical Applications


In-class substitution of PGE2 with structural analogs or other endogenous prostanoids introduces functionally significant alterations in receptor subtype activation profiles, metabolic stability, and downstream signaling outcomes. 16,16-Dimethyl-PGE2 exhibits enhanced resistance to 15-hydroxyprostaglandin dehydrogenase (15-PGDH)-mediated degradation but demonstrates altered EP receptor subtype engagement compared to native PGE2 . PGE1, the immediate biosynthetic precursor, displays 11-fold weaker EP1 receptor binding (Ki 165 nM versus 14.9 nM for PGE2) and exhibits functionally divergent activity on osteoblast differentiation [1]. 11β-PGE2, the C-11 epimer, binds the EP receptor with 3.6-fold reduced affinity. These differential receptor engagement profiles and distinct pharmacokinetic properties preclude generic interchange without altering experimental or therapeutic outcomes.

Quantitative Comparative Evidence for Prostaglandin E2 (Dinoprostone; CAS 363-24-6) Versus Primary Analogs and Receptor Ligands


EP1 Receptor Binding Affinity: PGE2 Versus PGE1 and 11β-PGE2 (Ki Comparison)

PGE2 demonstrates 11.1-fold higher binding affinity for the recombinant human EP1 receptor compared to its biosynthetic precursor PGE1 in direct competition radioligand binding assays [1]. In a separate study evaluating the C-11 epimer, 11β-PGE2 exhibited Ki of 53.3 nM, representing a 3.6-fold reduced affinity relative to PGE2 binding at native rat hypothalamic EP receptors [2].

EP1 receptor pharmacology radioligand binding prostanoid affinity ranking

EP2 and EP4 Receptor Functional Agonist Potency Ranking: PGE2 Versus Endogenous Prostanoids

In functional assays using recombinant human EP2 and EP4 receptors expressed in CHO and HEK293 cells respectively, PGE2 exhibits the highest rank-order potency among all endogenous prostanoids tested, substantially exceeding PGD2, PGF2α, and PGI2 [1]. For EP2 receptors, the relative potency order is PGE2 ≫ PGD2 ≈ PGF2α > PGI2; for EP4 receptors, the order is PGE2 ≫ PGI2 > PGD2 ≈ PGF2α.

EP2 receptor EP4 receptor functional potency cAMP signaling

Chemical and Metabolic Stability: PGE2 Versus 16,16-Dimethyl-PGE2

Unmodified PGE2 undergoes rapid pulmonary degradation via 15-hydroxyprostaglandin dehydrogenase (15-PGDH), whereas the 16,16-dimethyl analog (dmPGE2) is specifically engineered to escape this rapid metabolic clearance . The dmPGE2 analog escapes the rapid pulmonary degradation characteristic of native PGE while retaining EP receptor agonist activity, enabling sustained in vivo signaling that unmodified PGE2 cannot achieve after systemic administration [1].

metabolic stability 15-PGDH resistance in vivo half-life

Comparative Uterine Contractility and cAMP Signaling: PGE2 Versus Misoprostol and Sulprostone in Human Myometrial Tissue

In human myometrial cells, PGE2 produces a biphasic response (initial excitation followed by dose-related inhibition) reflecting balanced EP receptor subtype engagement. The EP2/EP3 agonist misoprostol produces similar but dose-dependent excitatory events, while the EP3>EP1 selective agonist sulprostone fails to stimulate adenylyl cyclase directly and instead inhibits forskolin-stimulated adenylyl cyclase via pertussis toxin-sensitive Gi/o coupling [1]. This functional divergence reflects differential EP receptor subtype selectivity profiles.

myometrial contractility cAMP signaling EP receptor subtype selectivity obstetric pharmacology

Osteoblast Differentiation and Bone Formation: PGE2 Versus PGE1

In rat bone-marrow osteoblast-like cell cultures, PGE1 and PGE2 exhibit functionally divergent effects on osteoblast maturation despite their structural similarity [1]. PGE2 stimulates osteoblast differentiation toward mature osteocytes, whereas PGE1 appears to slow osteoblast maturation.

osteoblast differentiation bone anabolism EP receptor signaling osteocyte maturation

Evidence-Based Application Scenarios for Prostaglandin E2 (Dinoprostone; CAS 363-24-6) in Research and Industrial Settings


EP1 Receptor Pharmacology and High-Affinity Ligand Binding Studies

PGE2 serves as the reference standard for EP1 receptor binding studies due to its 11.1-fold higher affinity (Ki 14.9 nM) compared to PGE1, establishing the benchmark against which novel EP1 ligands are evaluated [1]. This high-affinity binding profile, characterized in recombinant human EP1-expressing HEK-293 cells using [3H]-PGE2 competition assays, enables robust signal-to-noise ratios for high-throughput screening applications where PGE1 or 11β-PGE2 would produce inadequate receptor occupancy at equivalent concentrations.

EP2/EP4-Mediated cAMP Signaling and Gs-Coupled Receptor Activation

For functional characterization of EP2 and EP4 receptor-mediated cAMP elevation, PGE2 is the definitive agonist, exhibiting the highest rank-order potency among all endogenous prostanoids in recombinant human receptor systems [1]. Substitution with PGD2, PGF2α, or PGI2 would require substantially higher concentrations and produce attenuated maximal responses, compromising experimental sensitivity and data interpretability.

Osteoblast Differentiation and Bone Anabolism Research

In studies examining prostanoid regulation of osteoblast lineage commitment and bone formation, PGE2 is uniquely suited over PGE1 due to their directionally opposite effects on osteoblast maturation in vitro [1]. PGE2's demonstrated capacity to stimulate osteoblast differentiation toward mature osteocytes, mediated through EP2/EP4 receptor engagement, establishes its relevance for investigations into anabolic bone therapies and skeletal biology.

Myometrial Physiology and EP Receptor Subtype Functional Dissection

The balanced EP1-4 receptor activation profile of PGE2, producing characteristic biphasic myometrial responses, positions it as the appropriate endogenous reference agonist for studies of uterine smooth muscle physiology [1]. Analogs such as misoprostol (EP3>EP2>EP1 bias) or sulprostone (EP3>EP1 bias) introduce receptor subtype selectivity that alters the signaling profile, rendering them unsuitable surrogates for investigations of physiological EP receptor integration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prostaglandin E2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.